molecular formula C12H13N3O B11888269 10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one CAS No. 4802-89-5

10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one

Cat. No.: B11888269
CAS No.: 4802-89-5
M. Wt: 215.25 g/mol
InChI Key: KCGUQYXTRFJGEH-UHFFFAOYSA-N
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Description

10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a fused ring system combining an imidazole and quinazoline moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with ethyl isocyanate, followed by cyclization under acidic or basic conditions to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is unique due to its specific structure, which allows it to interact with multiple molecular targets. Its dual inhibition of PI3K and HDAC sets it apart from other compounds that typically target a single pathway .

Properties

CAS No.

4802-89-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

10-ethyl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C12H13N3O/c1-2-14-10-6-4-3-5-9(10)11(16)15-8-7-13-12(14)15/h3-6H,2,7-8H2,1H3

InChI Key

KCGUQYXTRFJGEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)N3C1=NCC3

Origin of Product

United States

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